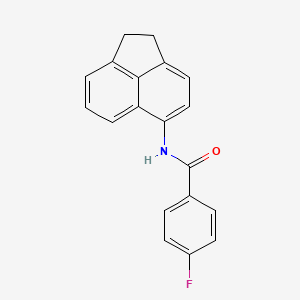![molecular formula C24H20FN5O5S B11531697 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B11531697.png)
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazole ring, the introduction of the sulfanyl group, and the acetamide linkage. Common reagents used in these reactions include hydrazine derivatives, phenylhydrazine, and various acylating agents. The reaction conditions often involve refluxing in organic solvents such as ethanol or acetonitrile, with the use of catalysts like sulfuric acid or phosphoric acid to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of bases such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and sulfanyl group play crucial roles in the binding affinity and specificity of the compound. Additionally, the presence of the nitro and fluoro groups can enhance the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3-nitrophenyl)ethanone .
- **2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide .
Uniqueness
2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluoro-3-nitrophenyl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluoro and nitro groups enhances its reactivity and potential therapeutic effects, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H20FN5O5S |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-fluoro-3-nitrophenyl)acetamide |
InChI |
InChI=1S/C24H20FN5O5S/c1-34-20-11-8-15(12-21(20)35-2)23-27-28-24(29(23)17-6-4-3-5-7-17)36-14-22(31)26-16-9-10-18(25)19(13-16)30(32)33/h3-13H,14H2,1-2H3,(H,26,31) |
InChI Key |
LDVAPDRXUQKTLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC(=C(C=C4)F)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11531617.png)
![N-{(E)-[4-(benzyloxy)-5-methoxy-2-nitrophenyl]methylidene}-2-methoxyaniline](/img/structure/B11531622.png)
![3-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-[(E)-(2-methylphenyl)methylidene]benzohydrazide](/img/structure/B11531638.png)
![4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B11531640.png)
![1,3-dioxo-N-[3-(phenylcarbonyl)phenyl]-2-(3-{[3-(phenylcarbonyl)phenyl]carbamoyl}phenyl)-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11531647.png)
![2-[(4-Butoxyphenyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B11531657.png)

![N'-[(E)-(4-Cyanophenyl)methylidene]benzohydrazide](/img/structure/B11531669.png)
![5-Acetyl-6-methyl-4-(2-methylpropyl)-2-[(3-nitrobenzyl)sulfanyl]-1,4-dihydropyridine-3-carbonitrile](/img/structure/B11531674.png)
![2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-cyanophenyl)methylidene]acetohydrazide](/img/structure/B11531677.png)

![4,4-diphenyl-2-[5-(phenylethynyl)furan-2-yl]-1,4-dihydro-2H-3,1-benzoxazine](/img/structure/B11531701.png)
![2-(2-methylphenyl)-N-[(E)-(4-nitrophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11531705.png)
![N-[(E)-(4-bromo-3-nitrophenyl)methylidene]-N'-phenylbenzene-1,4-diamine](/img/structure/B11531706.png)
